5-Amino-2-chlorobenzoic acid sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-chlorobenzoic acid sulfate is a chemical compound with the molecular formula C7H8ClNO6S and a molecular weight of 269.662 g/mol . It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon and the chlorine atom at the 2nd carbon of the benzene ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chlorobenzoic acid sulfate typically involves the chlorination of 5-amino benzoic acid followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chlorobenzoic acid sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium nitrite for diazotization, and various reducing agents like hydrogen gas or metal hydrides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-nitro-2-chlorobenzoic acid, while reduction can produce 5-amino-2-chlorobenzyl alcohol .
Scientific Research Applications
5-Amino-2-chlorobenzoic acid sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-2-chlorobenzoic acid sulfate involves its interaction with specific molecular targets. The amino and chloro groups on the benzene ring allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chlorobenzoic acid: The parent compound without the sulfate group.
2-Amino-5-chlorobenzoic acid: A positional isomer with the amino and chloro groups swapped.
5-Nitro-2-chlorobenzoic acid: An oxidized derivative with a nitro group instead of an amino group
Uniqueness
5-Amino-2-chlorobenzoic acid sulfate is unique due to the presence of both amino and chloro groups on the benzene ring, along with the sulfate group.
Properties
CAS No. |
37984-73-9 |
---|---|
Molecular Formula |
C7H8ClNO6S |
Molecular Weight |
269.66 g/mol |
IUPAC Name |
5-amino-2-chlorobenzoic acid;sulfuric acid |
InChI |
InChI=1S/C7H6ClNO2.H2O4S/c8-6-2-1-4(9)3-5(6)7(10)11;1-5(2,3)4/h1-3H,9H2,(H,10,11);(H2,1,2,3,4) |
InChI Key |
OTRJMQKDZHIDKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.